

2-Nitrobenzyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitrobenzyl chloride**

Cat. No.: **B1662000**

[Get Quote](#)

CAS Number: 612-23-7

This technical guide provides an in-depth overview of **2-Nitrobenzyl chloride**, a versatile reagent widely utilized in organic synthesis, particularly in the fields of drug development and proteomics. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on its role as a photolabile protecting group and as a precursor for hypoxia-selective cytotoxins. Detailed methodologies for its synthesis and use in specific experimental contexts are also provided.

Core Properties and Safety Information

2-Nitrobenzyl chloride, also known as α -chloro-2-nitrotoluene, is a pale yellow crystalline solid.^{[1][2][3]} Its key physicochemical properties are summarized in the table below, providing a comprehensive reference for laboratory use.

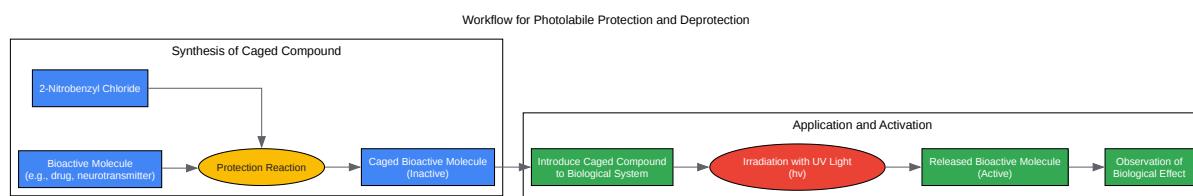
Physicochemical Properties of 2-Nitrobenzyl Chloride

Property	Value	Reference(s)
CAS Number	612-23-7	[1] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₆ CINO ₂	[1] [6]
Molecular Weight	171.58 g/mol	[1] [5] [6] [7]
Appearance	Pale yellow crystals or powder	[1] [2] [3]
Melting Point	46-48 °C	[1] [5] [8]
Boiling Point	127-133 °C at 10-13 hPa	[1] [4] [5]
Density	1.556 g/cm ³	[1] [3]
Solubility	Insoluble in water. Soluble in acetone, alcohol, benzene, and diethyl ether.	[1] [2]
Flash Point	112 °C	[4] [7]

Safety and Handling

2-Nitrobenzyl chloride is classified as a hazardous substance and requires careful handling in a laboratory setting. It is corrosive and causes severe skin burns and eye damage.[\[2\]](#)[\[9\]](#) Inhalation may cause respiratory irritation.[\[4\]](#)[\[9\]](#) Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[\[8\]](#)

Hazard Statements: H314, H315, H318, H319, H335.[\[1\]](#)[\[4\]](#)[\[9\]](#) Signal Word: Danger.[\[1\]](#)[\[9\]](#)

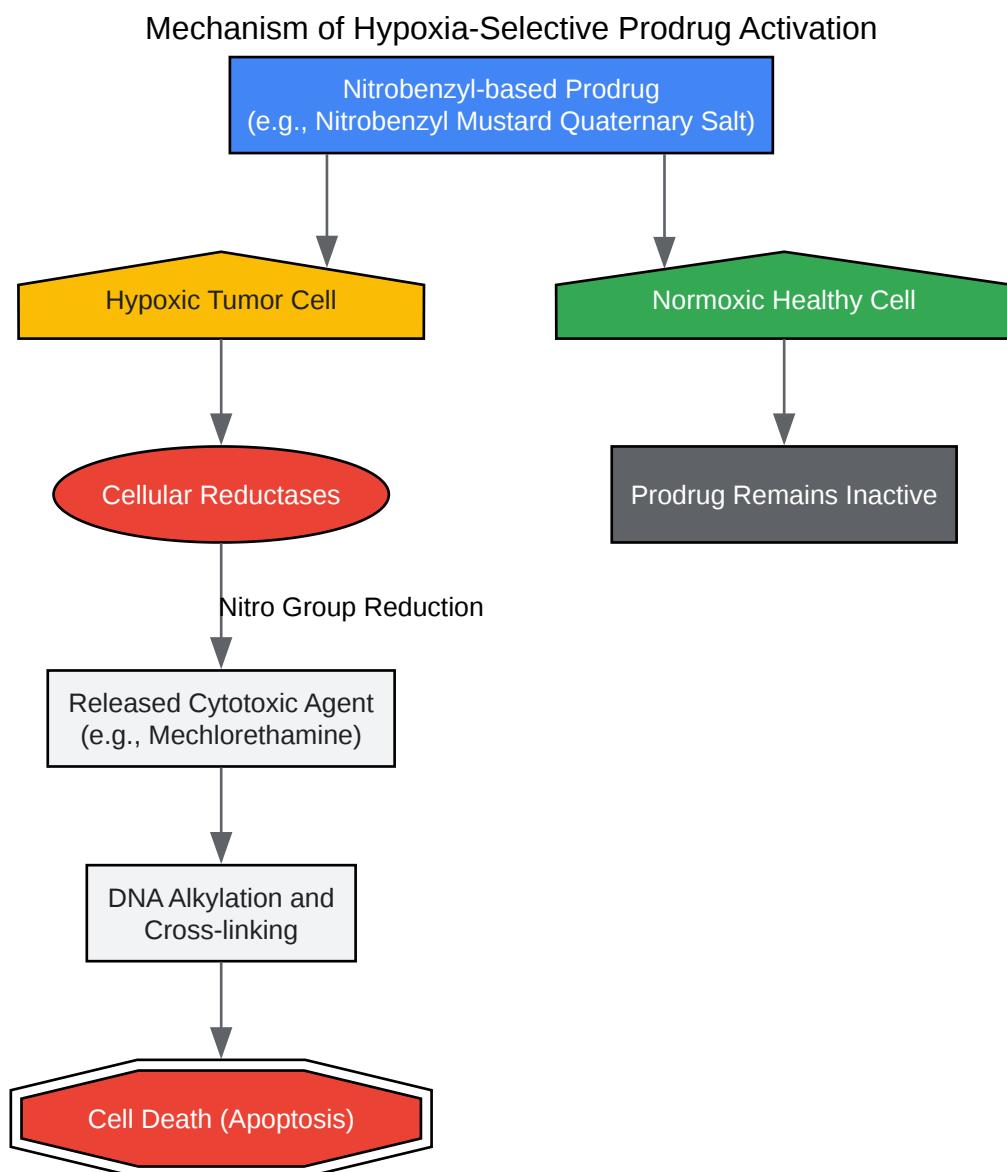

Applications in Research and Drug Development

2-Nitrobenzyl chloride serves as a critical building block in several areas of chemical and biomedical research. Its utility stems from the reactivity of the benzylic chloride and the unique properties imparted by the ortho-nitro group.

Photolabile Protecting Group Chemistry

The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "caging" group.[2][5] This functionality allows for the temporary inactivation of a bioactive molecule. The active compound can then be released with high spatiotemporal precision upon irradiation with light, typically in the UV range.[2][5] This "uncaging" process is invaluable for studying dynamic biological processes and for targeted drug delivery.[7] The general mechanism involves the light-induced transfer of a hydrogen atom from the benzylic position to the nitro group, initiating a rearrangement that cleaves the bond to the protected functional group.[6]

Below is a conceptual workflow for the application of a 2-nitrobenzyl protecting group.


[Click to download full resolution via product page](#)

Caption: Workflow of utilizing **2-nitrobenzyl chloride** as a photolabile protecting group.

Hypoxia-Selective Cytotoxins

In the context of cancer therapy, derivatives of **2-nitrobenzyl chloride** are utilized to create hypoxia-selective prodrugs.[1] Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies.[10] The nitro group of the 2-nitrobenzyl moiety can be selectively reduced under hypoxic conditions by cellular reductases.[10] This bio-reduction triggers the release of a potent cytotoxic agent, such as a nitrogen mustard, directly within the tumor microenvironment, thereby minimizing damage to healthy, well-oxygenated tissues.[1][9]

The following diagram illustrates the mechanism of action for a nitrobenzyl-based hypoxia-selective cytotoxin.

[Click to download full resolution via product page](#)

Caption: Activation pathway of a 2-nitrobenzyl-derived prodrug in hypoxic tumor cells.

Experimental Protocols

Synthesis of 2-Nitrobenzyl Chloride

A common laboratory-scale synthesis of **2-nitrobenzyl chloride** involves the chlorination of 2-nitrobenzyl alcohol.

Materials:

- 2-Nitrobenzyl alcohol
- Phosphorus pentachloride
- Dry chloroform
- Ice-water bath
- Round bottom flask
- Distillation apparatus

Procedure:

- Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.
- Cool the flask in an ice-water bath.
- Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.
- Allow the reaction mixture to remain in the cold water bath until the reaction is complete.
- Collect the chloroform layer and remove the solvent by distillation.
- The crude **2-nitrobenzyl chloride**, which appears as pale yellow needles, can be purified by recrystallization from chloroform.[\[10\]](#)

Synthesis of N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride (A Hypoxia-Selective Cytotoxin Precursor)

This protocol describes the synthesis of a nitrobenzyl mustard quaternary salt, a prodrug that releases the cytotoxic agent mechlorethamine under hypoxic conditions.[\[1\]](#)

Materials:

- **2-Nitrobenzyl chloride**
- N-methyldiethanolamine
- Thionyl chloride

Procedure:

- React **2-nitrobenzyl chloride** with N-methyldiethanolamine to form the corresponding quaternary diol.
- React the resulting quaternary diol with thionyl chloride at room temperature to yield N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride.[\[1\]](#)

Use of 2-Nitrobenzyl Chloride as a Protecting Group for Cysteine

2-Nitrobenzyl chloride is used to introduce the photolabile 2-nitrobenzyl protecting group for the phenolic hydroxyl group of tyrosine and the thiol group of cysteine.[\[1\]](#) The following outlines the conceptual steps for the protection of a cysteine residue.

Materials:

- A peptide or amino acid containing a free cysteine residue
- **2-Nitrobenzyl chloride**
- A suitable base (e.g., sodium hydride)
- An appropriate solvent (e.g., THF)

Procedure:

- Dissolve the cysteine-containing compound in a suitable solvent.
- Add a base to deprotonate the thiol group of the cysteine residue, forming a thiolate.

- Add **2-nitrobenzyl chloride** to the reaction mixture. The thiolate will act as a nucleophile, displacing the chloride and forming an S-(2-nitrobenzyl)cysteine residue.
- Purify the resulting protected peptide or amino acid.

This S-(2-nitrobenzyl)cysteine can then be incorporated into larger peptide chains using solid-phase peptide synthesis.[\[11\]](#) The 2-nitrobenzyl group can be removed later by photolysis to reveal the free cysteine thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrobenzyl mustard quaternary salts: a new class of hypoxia-selective cytotoxins capable of releasing diffusible cytotoxins on bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrobenzyl phosphorodiamides as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- To cite this document: BenchChem. [2-Nitrobenzyl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662000#2-nitrobenzyl-chloride-cas-number-and-properties\]](https://www.benchchem.com/product/b1662000#2-nitrobenzyl-chloride-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com